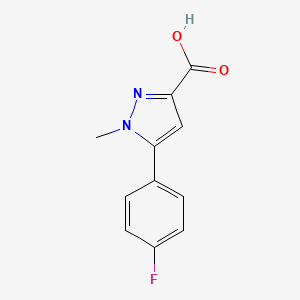

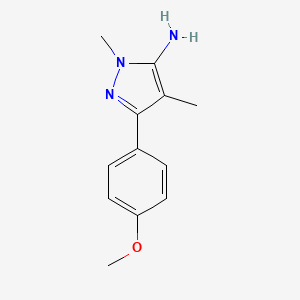

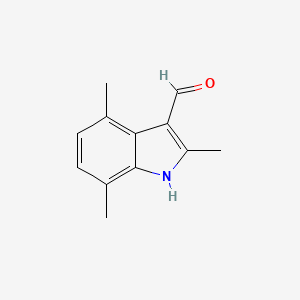

![molecular formula C13H8FN3O2 B1309065 7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 870540-31-1](/img/structure/B1309065.png)

7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with significant anti-inflammatory properties and possibly antiulcerogenic properties, as well as moderate antituberculosis activity and effective inhibition of cancer cell proliferation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of amino-pyrazole carboxylates with appropriate diketones followed by functionalization at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the introduction of a fluorophenyl group and a trifluoromethyl group has been achieved through such synthetic routes. Saponification steps are often employed to convert ester groups into the corresponding carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction. These compounds typically exhibit dihedral angles between the benzene ring and the pyrazolopyrimidine core, which can influence their biological activity. The crystal structures often reveal weak hydrogen bonding interactions that contribute to the stability of the three-dimensional molecular arrangement .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are reactive intermediates that can undergo further chemical transformations. For example, chloro derivatives can be reacted with amines, alcohols, and phenylboronic acid in the presence of palladium catalysts to yield various substituted products. The regioselectivity of N-alkylation can be controlled by the nature of the carboxy function, leading to either 1-alkyl or 4-alkyl derivatives . Additionally, the presence of a dimethylaminovinyl group can facilitate the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are of interest as potential benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity. The crystallographic data provide insights into the solid-state properties, such as lattice parameters and molecular packing, which are important for understanding the material's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives : The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines has been developed, leading to the formation of substituted amides and dihydropyrazolo-[3,4-d]pyrimidine-4-ones. These pathways involve high-temperature cyclization and reactions with primary and secondary amines, highlighting the versatility of the compound in chemical synthesis (Eleev, Kutkin, & Zhidkov, 2015).

Crystal Structure and Biological Activity : The crystal structure of a derivative, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, showing distinct inhibition on the proliferation of some cancer cell lines, indicating potential applications in cancer research (Liu et al., 2016).

Chemical Properties and Applications

Regioselective Synthesis : A study on the regioselective synthesis of 1- and 4-substituted derivatives demonstrated the compound's ability to undergo selective reactions, providing a pathway to diversely substituted pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry (Drev et al., 2014).

Antimicrobial and Antioxidant Activities : Novel diazo dyes derived from pyrazolo[1,5-a]pyrimidine have shown promising antimicrobial properties against a range of bacteria and fungi, as well as significant antioxidant activities, indicating potential for applications in pharmaceuticals and materials science (Şener et al., 2017).

Potential Pharmacological Implications

Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, with specific derivatives showing significant in vitro growth inhibition of Mycobacterium tuberculosis. This suggests a potential role in developing new treatments for tuberculosis (Sutherland et al., 2022).

Synthesis of Fused Pyridine Derivatives : The compound serves as a precursor in the Combes-type reaction, facilitating the synthesis of a library of fused pyridine-4-carboxylic acids. This demonstrates its utility in generating diverse chemical libraries for drug discovery and development (Volochnyuk et al., 2010).

Eigenschaften

IUPAC Name |

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVLCLXOLYVNPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

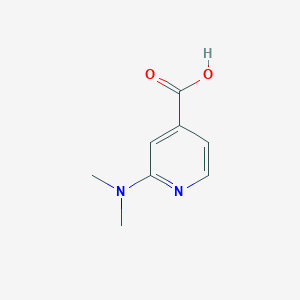

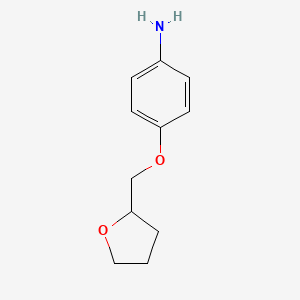

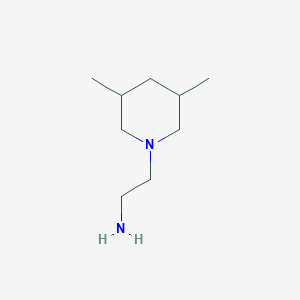

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)